N-[(5-Methyl-2-thienyl)methyl]-2-propen-1-amine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[(5-methylthiophen-2-yl)methyl]prop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS.ClH/c1-3-6-10-7-9-5-4-8(2)11-9;/h3-5,10H,1,6-7H2,2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJLMVOAAZXTFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNCC=C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049678-38-7 | |
| Record name | 2-Thiophenemethanamine, 5-methyl-N-2-propen-1-yl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1049678-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-Methyl-2-thienyl)methyl]-2-propen-1-amine hydrochloride typically involves the following steps:
Formation of the Thienylmethyl Intermediate: The starting material, 5-methyl-2-thiophenemethanol, is reacted with a suitable halogenating agent such as thionyl chloride to form 5-methyl-2-thiophenemethyl chloride.
Amination Reaction: The thienylmethyl chloride is then reacted with allylamine in the presence of a base such as sodium hydroxide to form N-[(5-Methyl-2-thienyl)methyl]-2-propen-1-amine.
Formation of Hydrochloride Salt: The free base is treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH can optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(5-Methyl-2-thienyl)methyl]-2-propen-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The propenylamine moiety can be reduced to form the corresponding saturated amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thienylmethyl position, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions may require a base like sodium hydroxide and are often performed in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated amines.
Substitution: Various substituted thienylmethyl derivatives.
Scientific Research Applications
Chemistry
N-[(5-Methyl-2-thienyl)methyl]-2-propen-1-amine hydrochloride serves as a versatile building block in organic synthesis. It is particularly valuable in the development of heterocyclic compounds and can undergo various chemical reactions:
- Oxidation : The thienyl group can be oxidized to form sulfoxides or sulfones.
- Reduction : The propenylamine moiety can be reduced to yield saturated amines.
- Substitution : It participates in nucleophilic substitution reactions at the thienylmethyl position.
Biology
Research indicates that this compound has potential biological activities, including:
-
Antimicrobial Properties : Studies have shown efficacy against various bacterial strains.
Bacterial Strain Minimum Inhibitory Concentration (MIC) E. coli 32 µg/mL S. aureus 16 µg/mL E. faecalis 64 µg/mL - Mechanism of Action : The thienyl group may interact with neurotransmitter receptors, influencing serotonin signaling pathways, while the propenylamine moiety could modulate enzyme activities affecting metabolic pathways.
Medicine
The compound is being explored for its therapeutic potential:
- Pharmaceutical Development : Investigated for its role in developing new drugs targeting specific molecular pathways associated with diseases.
Industry
In industrial applications, this compound is utilized as an intermediate in the production of specialty chemicals, agrochemicals, and dyes.
Antimicrobial Activity Study
A study conducted to evaluate the antimicrobial effects of this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The findings suggest its potential as an antimicrobial agent in clinical settings.
Cell Proliferation Effects
In vitro studies assessed the effect of this compound on cancer cell lines:
| Cell Line | Treatment Concentration | Effect Observed |
|---|---|---|
| A549 (Lung) | 100 nM | Increased proliferation at 24h |
| MRMT-1 (Breast) | 10 nM | Enhanced vitality at 48h and 72h |
| A375 (Melanoma) | 100 nM | Stimulatory effect at 48h |
These results indicate its potential role in cancer research and therapeutic applications.
Anti-inflammatory Activity
Preclinical studies have shown that this compound may reduce inflammation by modulating cytokine production, suggesting applicability in treating inflammatory conditions such as arthritis.
Mechanism of Action
The mechanism of action of N-[(5-Methyl-2-thienyl)methyl]-2-propen-1-amine hydrochloride involves its interaction with specific molecular targets. The thienyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The propenylamine moiety may also play a role in binding to specific sites on proteins or nucleic acids, thereby influencing biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical features of N-[(5-Methyl-2-thienyl)methyl]-2-propen-1-amine hydrochloride and related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Applications |
|---|---|---|---|---|
| This compound | C9H14ClNS | ~203.5 | Thienylmethyl, allylamine, HCl | Research, potential intermediates (e.g., pharmaceuticals) |
| Diallylamine hydrochloride | C6H12ClN | 133.62 | Two allyl groups, HCl | Cross-linking agent in wastewater treatment |
| N-(3-Phenyl-2-propyn-1-yl)-2-propen-1-amine hydrochloride | C12H14ClN | 207.7 | Phenylpropynyl, allylamine, HCl | Organic synthesis (alkyne reactivity) |
| (5-Bromopyrimidin-2-yl)methylamine hydrochloride | C6H9BrClN3 | 238.51 | Bromopyrimidinyl, methylamine, HCl | Pharmaceutical intermediates |
| Pexidartinib hydrochloride | C20H15ClF3N5O | 433.81 | Pyrrolopyridine, trifluoromethylpyridine | Treatment of TGCT (tumor) |
Key Observations:
- Thiophene vs. Pyrimidine/Phenyl Groups : The thiophene in this compound provides sulfur-based electron-rich aromaticity, contrasting with the nitrogen-rich pyrimidine in (5-Bromopyrimidin-2-yl)methylamine hydrochloride or the simple phenyl group in N-(3-Phenyl-2-propyn-1-yl)-2-propen-1-amine hydrochloride. These differences influence electronic properties, solubility, and reactivity.
- Allylamine vs. Diallylamine: Diallylamine hydrochloride (two allyl groups) is more reactive in polymerization due to dual double bonds, while the mono-allyl structure of this compound limits such behavior, favoring instead nucleophilic or electrophilic reactions at the thiophene or amine sites .
- Pharmaceutical Relevance : Pexidartinib hydrochloride exemplifies how complex amine derivatives (e.g., with pyrrolopyridine) are leveraged for targeted therapies, whereas simpler structures like this compound may serve as intermediates or ligands in drug discovery .
Research Findings and Gaps
- Synthesis : While direct synthesis data for this compound is unavailable, analogous compounds (e.g., ) suggest alkylation of allylamine with a thiophenemethyl halide could be a viable route.
- Biological Activity : Thiophene derivatives are studied for antimicrobial and anticancer properties, but specific data on this compound is lacking.
Biological Activity
N-[(5-Methyl-2-thienyl)methyl]-2-propen-1-amine hydrochloride is a compound of significant interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings supported by data tables and case studies.
Compound Overview
This compound is characterized by the presence of a thienyl group, which is a sulfur-containing heterocycle, linked to a propenylamine moiety. The hydrochloride form enhances its solubility, making it suitable for various applications in biological research and medicinal chemistry.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes:
- Receptor Interaction : The thienyl group may interact with neurotransmitter receptors, potentially influencing serotonin (5-HT) signaling pathways.
- Enzyme Modulation : The propenylamine moiety could modulate enzyme activities, affecting various metabolic pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. A study assessed its efficacy against various bacterial strains, showing promising results.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| E. faecalis | 64 µg/mL |
These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.
Antiproliferative Effects
In vitro studies have demonstrated that this compound possesses antiproliferative effects on cancer cell lines:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa (cervical cancer) | 50 |
| A549 (lung cancer) | 45 |
These results highlight the compound's potential as a candidate for cancer therapy, warranting further investigation into its mechanisms and efficacy.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial activity of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant inhibition at concentrations lower than traditional antibiotics, suggesting its potential as an alternative treatment option for resistant infections.
Study on Cancer Cell Lines
In another study focused on the antiproliferative effects of the compound, researchers treated HeLa and A549 cells with varying concentrations of this compound. The results indicated a dose-dependent reduction in cell viability, with apoptosis confirmed through flow cytometry analysis.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[(5-Methyl-2-thienyl)methyl]-2-propen-1-amine hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or reductive amination, starting from precursors like 5-methyl-2-thiophenemethylamine and allyl halides. Key steps include:
- Precursor Activation : Use of NaBH₃CN or H₂/Pd-C for reductive amination to form the secondary amine .
- Salt Formation : Addition of HCl in ethanol to precipitate the hydrochloride salt, enhancing stability .
- Optimization : Continuous flow methods (e.g., microreactors) improve yield and purity by controlling reaction parameters like temperature and stoichiometry .
- Validation : HRMS (High-Resolution Mass Spectrometry) confirms molecular weight (e.g., C₁₀H₁₅ClN₂S requires m/z 230.0578) .
Q. How is the structural integrity of this compound confirmed, and what analytical techniques are critical?
- Methodological Answer :
- 1H/13C NMR : Assign chemical shifts to verify the allyl group (δ 5.2–5.8 ppm for vinyl protons) and thienyl methyl (δ 2.4 ppm) .
- X-ray Crystallography : Resolves bond angles and salt conformation (e.g., Cl⁻ interaction with the protonated amine) .
- Elemental Analysis : Validates C, H, N, S, and Cl content within ±0.3% of theoretical values .
Q. What protocols ensure purity for pharmacological testing?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water (0.1% TFA) gradient to achieve ≥98% purity .
- Karl Fischer Titration : Confirms water content <0.5% for hygroscopic hydrochloride salts .
Advanced Research Questions
Q. How does structural modification of the thienyl or allyl groups affect functional selectivity in serotonin receptor binding?
- Methodological Answer :
- Comparative SAR : Replace the 5-methylthienyl group with 5-fluoro-2-methoxyphenyl (as in ) and test binding affinity via radioligand assays (e.g., 5-HT₂C vs. 5-HT₂A receptors) .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict steric clashes or hydrogen bonding changes in receptor pockets .
Q. What strategies resolve contradictions in reported pharmacological data (e.g., agonist vs. antagonist activity)?
- Methodological Answer :
- Assay Standardization : Use identical cell lines (e.g., HEK293 transfected with human 5-HT₂C) and calcium flux vs. cAMP protocols to minimize variability .
- Metabolite Screening : LC-MS/MS identifies degradation products or active metabolites that may alter activity .
Q. How does the hydrochloride salt form influence solubility and bioavailability compared to freebase analogs?
- Methodological Answer :
- Solubility Profiling : Measure equilibrium solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) .
- Permeability Assays : Caco-2 monolayers compare freebase (logP ~2.1) vs. hydrochloride (logP ~1.3) to assess intestinal absorption .
Q. What in silico tools predict metabolic stability of this compound?
- Methodological Answer :
- CYP450 Metabolism : Use StarDrop’s DEREK or MetaSite to identify vulnerable sites (e.g., allyl oxidation or thiophene ring hydroxylation) .
- Half-Life Prediction : Microsomal incubation (human liver microsomes) with LC-MS quantification of parent compound depletion .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
